Idrazidi degli acidi carbossilici

Carboxylic acid hydrazides are a class of organic compounds characterized by the presence of a hydrazide group attached to a carboxylic acid moiety. These functionalized molecules exhibit unique reactivity profiles, making them versatile building blocks in medicinal and synthetic chemistry. Hydrazide groups can undergo various transformations such as amidation, acylation, and coupling reactions, which are invaluable in the synthesis of complex organic structures.

Carboxylic acid hydrazides find applications in pharmaceuticals, where they serve as intermediates for drug discovery and development. Their ability to form stable amide bonds without inducing racemization makes them particularly useful in the creation of prodrugs. In addition, these compounds play a significant role in organic synthesis, enabling the construction of intricate molecular frameworks with precise control over stereochemistry.

The preparation of carboxylic acid hydrazides typically involves the reaction between a carboxylic acid and hydrazine or its derivatives under specific conditions. This process yields products that can be further modified to suit diverse synthetic needs. Due to their broad utility, these compounds are widely utilized in academia and industry for exploring novel chemical transformations and developing advanced materials.

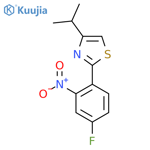

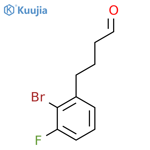

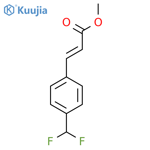

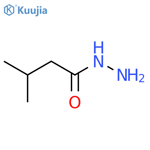

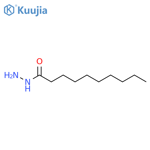

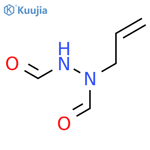

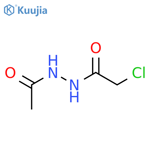

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

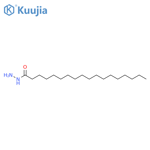

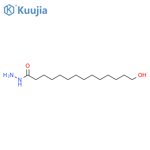

|

Stearic acid hydrazide | 4130-54-5 | C18H38N2O |

|

Dodecanedihydrazide | 4080-98-2 | C12H26N4O2 |

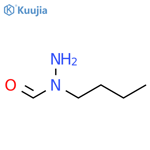

|

Formaldehyde,1-(1-butylhydrazinyl)- | 16120-70-0 | C5H12N2O |

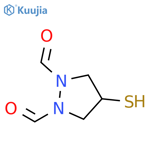

|

1,2-Pyrazolidinedicarboxaldehyde, 4-mercapto- (9CI) | 141499-30-1 | C5H8N2O2S |

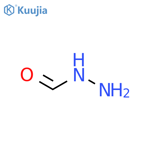

|

N-formylhydrazine | 624-84-0 | CH4N2O |

|

3-methylbutanohydrazide | 24310-18-7 | C5H12N2O |

|

decanohydrazide | 20478-70-0 | C10H22N2O |

|

1,2-Hydrazinedicarboxaldehyde,1-(2-propen-1-yl)- | 216854-53-4 | C5H8N2O2 |

|

N'-Acetyl-2-chloroacetohydrazide | 4002-21-5 | C4H7ClN2O2 |

|

Tetradecanoic acid,14-hydroxy-, hydrazide | 24535-05-5 | C14H30N2O2 |

Letteratura correlata

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

Fornitori consigliati

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati